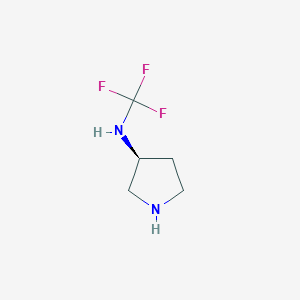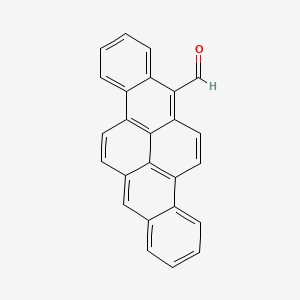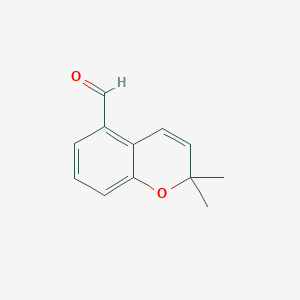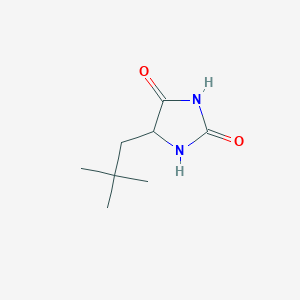
4-Neopentyl-4H-imidazole-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(neo-Pentyl)hydantoin is a chemical compound with the molecular formula C8H14N2O2. It is a derivative of hydantoin, a heterocyclic organic compound. Hydantoins are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(neo-Pentyl)hydantoin can be achieved through various methods. One common approach involves the reaction of 2-ethylbutyraldehyde with ammonium carbonate and sodium cyanide in a mixture of ethanol and water. The reaction is typically carried out at 90°C for 19 hours, followed by acidification and recrystallization to obtain the final product .
Industrial Production Methods
Industrial production of hydantoins, including 5-(neo-Pentyl)hydantoin, often utilizes the Bucherer-Bergs reaction. This method involves the reaction of an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at elevated temperatures. The process is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5-(neo-Pentyl)hydantoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can produce a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-(neo-Pentyl)hydantoin involves its interaction with specific molecular targets and pathways. For instance, hydantoin derivatives like phenytoin exert their effects by blocking voltage-dependent neuronal sodium channels, limiting repetitive firing of action potentials. This mechanism is crucial in their anticonvulsant activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenytoin: An anticonvulsant used to treat epilepsy.
Ethotoin: Another anticonvulsant with a similar structure.
Dantrolene: A muscle relaxant used to treat malignant hyperthermia
Uniqueness
5-(neo-Pentyl)hydantoin is unique due to its specific neo-pentyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and modify its interaction with biological targets compared to other hydantoin derivatives .
Eigenschaften
Molekularformel |
C8H14N2O2 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
5-(2,2-dimethylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)4-5-6(11)10-7(12)9-5/h5H,4H2,1-3H3,(H2,9,10,11,12) |
InChI-Schlüssel |
UJEHQPQJFWLDRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1C(=O)NC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


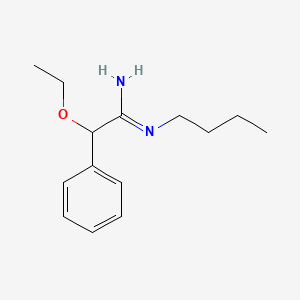
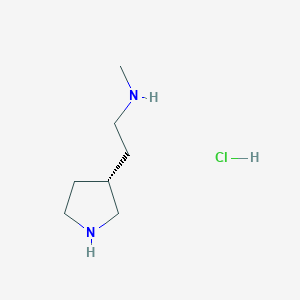
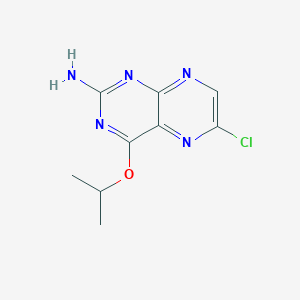
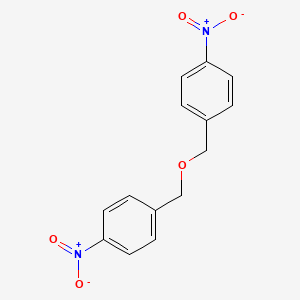
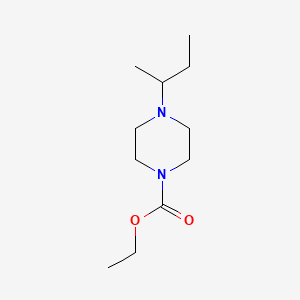
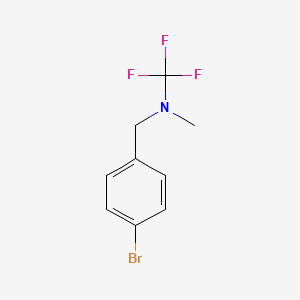
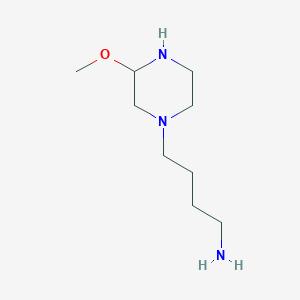
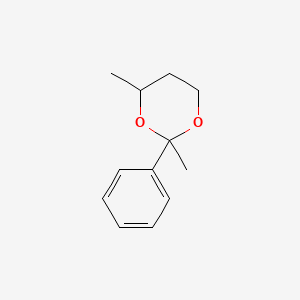


![N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide](/img/structure/B13949499.png)
